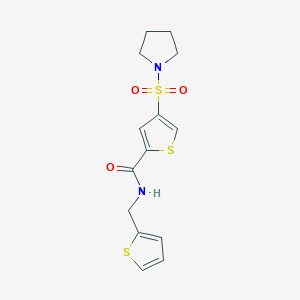

![molecular formula C13H9FN2O2S B5551371 1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole and its derivatives often involves multi-step reactions, starting from benzimidazole or its precursors, with various methodologies reported for introducing the sulfonyl and fluorophenyl groups. For instance, novel sulfonyl derivatives of 5-fluoro-substituted benzimidazole were synthesized and characterized by NMR and mass spectrometry, indicating the complexity and specificity of the synthesis process for these compounds (Roy et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves X-ray diffraction and various spectroscopic techniques. The molecular structures of metal complexes derived from benzimidazole sulfonamide have been determined, showing how the sulfonyl and fluorophenyl groups impact the overall molecular geometry and bonding with metals (Ashraf et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving 1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole derivatives can be diverse, including their ability to form complexes with metals or undergo further functionalization. The antimicrobial activity of such complexes highlights the chemical reactivity of these compounds towards biological targets (Ashraf et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. For example, specific benzimidazole derivatives have been found to possess good solubility in polar organic solvents, significantly influenced by the presence of sulfonyl and fluorophenyl groups, which can alter their interaction with solvents and other molecules (Alvarez-Gallego et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further chemical modifications, are integral to understanding the utility of these compounds. For example, the reactivity of benzimidazole derivatives with sulfonyl azides under Ir-catalysis showcases innovative pathways to synthesize substituted benzimidazoles, highlighting their versatile chemical properties (Xu et al., 2017).

科学的研究の応用

Antimicrobial Activity

The integration of the sulfonamide pharmacophore into benzimidazole scaffolds has been shown to yield compounds with significant antimicrobial properties. Metal complexes derived from these structures exhibit potential antibacterial activity against a range of bacterial strains but generally lack antifungal activity. Specifically, a study found that [Co(2-(o-sulfamoylphenyl)benzimidazolate)2] demonstrated notable antibacterial effectiveness, emphasizing the role of metal coordination in enhancing antimicrobial efficacy (Ashraf et al., 2016).

Antitubercular and Antimicrobial Evaluation

Compounds featuring benzimidazole sulfonamide structures have been synthesized and evaluated for their antitubercular and antimicrobial activities. These studies highlight the potential of benzimidazole derivatives in addressing tuberculosis and other microbial infections, with some compounds showing promising activity against Mycobacterium tuberculosis and various bacterial and fungal strains (Jagannath & Krishnamurthy, 2021; Alsaedi et al., 2019).

Proton Exchange Membranes for Fuel Cells

The incorporation of benzimidazole groups into sulfonated copolymers has led to the development of novel materials with applications in fuel cell technology. These materials demonstrate improved proton conductivity and mechanical stability, making them suitable for use in proton exchange membranes (PEMs) in fuel cells operating at low relative humidity (Campagne et al., 2013).

Environmental Applications

Benzimidazole derivatives have also been investigated for environmental applications, such as the detection of sulfites in food samples. A study introduced a new fluorophore based on pyrido[1,2-a]benzimidazole for the ratiometric fluorescent sensing of sulfites, showcasing high selectivity and sensitivity, which could be beneficial for monitoring sulfite levels in various real-world samples (Liu et al., 2017).

特性

IUPAC Name |

1-(4-fluorophenyl)sulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2S/c14-10-5-7-11(8-6-10)19(17,18)16-9-15-12-3-1-2-4-13(12)16/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVDOHRUKGRVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

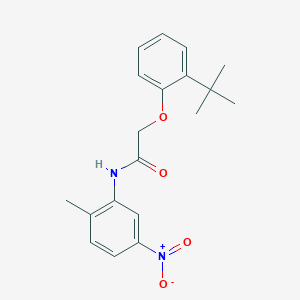

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

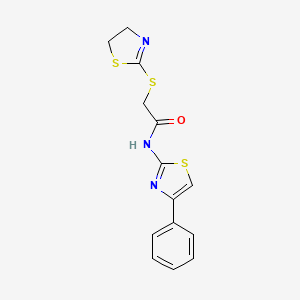

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)

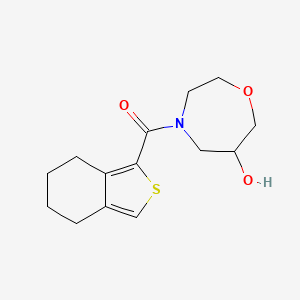

![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)